3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)-
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Overview
Description
3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- is a chemical compound with the molecular formula C8H7BrOS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions . The subsequent introduction of methylthio groups can be achieved using methylthiolating agents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methylthio groups. These effects can alter the compound’s reactivity towards nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxaldehyde: A simpler derivative without the bromine and methylthio groups.
5-Bromo-2-thiophenecarboxaldehyde: Contains a bromine atom but lacks the methylthio groups.
4-Bromo-2-thiophenecarboxaldehyde: Another brominated derivative with different substitution patterns.
Uniqueness
3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- is unique due to the presence of both bromine and methylthio groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
24445-38-3 |
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Molecular Formula |
C7H7BrOS3 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
4-bromo-2,5-bis(methylsulfanyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrOS3/c1-10-6-4(3-9)5(8)7(11-2)12-6/h3H,1-2H3 |
InChI Key |
XVNNGMKXBOUJJU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(S1)SC)Br)C=O |
Origin of Product |
United States |
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